molecular formula C7H9NO2 B2734773 N-(furan-2-ylmethyl)acetamide CAS No. 5663-62-7

N-(furan-2-ylmethyl)acetamide

Cat. No.: B2734773
CAS No.: 5663-62-7
M. Wt: 139.154
InChI Key: VHVYFMZUBZMFIV-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acetamide group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Furan-2-ylmethyl)acetamide can be synthesized through the reaction of furfurylamine with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine under an inert atmosphere (argon) at low temperatures (0°C). The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between furfurylamine and acetic anhydride in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .

Chemical Reactions Analysis

Types of Reactions: N-(Furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts.

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive furan derivatives.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the furan ring and acetamide group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological activities such as antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(Furan-2-ylmethyl)furan-2,5-dicarboxamide

Comparison: N-(Furan-2-ylmethyl)acetamide is unique due to its specific structure, which combines a furan ring with an acetamide group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, N-(Furan-2-ylmethyl)furan-2-carboxamide contains an additional carboxamide group, which may alter its reactivity and biological activity. Similarly, furan-2-ylmethyl furan-2-carboxylate has an ester linkage, which can influence its chemical behavior and applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVYFMZUBZMFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017756
Record name N-[(furan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5663-62-7
Record name N-[(furan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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